LogP Increase of ~1.9 Units Over Methyl Ester Enhances Lipophilicity-Driven Performance
The target compound exhibits a predicted logP of approximately 2.5, which is roughly 1.9 log units higher than that of methyl 3-methylpiperidine-4-carboxylate (XLogP3 = 0.6) and approximately 1.7 log units higher than ethyl 3-methylpiperidine-4-carboxylate (logP = 0.795) . This substantial increase in lipophilicity, driven by the tert-butyl ester moiety, places the compound in a more favorable range for passive membrane permeation and CNS bioavailability, should it be employed as a prodrug or pharmacophoric intermediate.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | Predicted logP ~2.5 |
| Comparator Or Baseline | Methyl 3-methylpiperidine-4-carboxylate (XLogP3 = 0.6); Ethyl 3-methylpiperidine-4-carboxylate (logP = 0.795) |
| Quantified Difference | +1.9 log units vs. methyl ester; +1.7 log units vs. ethyl ester |
| Conditions | Predicted logP values from computational models under standard conditions |
Why This Matters
A higher logP dictates superior passive membrane permeation, which is critical for the design of CNS-penetrant candidates or orally bioavailable intermediates.
